molecular formula C9H13N3O B1627245 6-(Piperazin-1-yl)pyridin-3-ol CAS No. 287114-37-8

6-(Piperazin-1-yl)pyridin-3-ol

Cat. No. B1627245
CAS RN: 287114-37-8
M. Wt: 179.22 g/mol
InChI Key: CEXLVTBKTLENMJ-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridin-3-ol, also known as 6-PPO, is a heterocyclic compound containing a piperazine and a pyridine ring. It is an important synthetic intermediate in the production of a variety of organic compounds, and has been widely studied due to its interesting biological properties. 6-PPO has been found to possess both antifungal and antibacterial activity, and has been used in the synthesis of various pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Chemosensing and Visualization of Metal Ions

The structure of "6-(Piperazin-1-yl)pyridin-3-ol" derivatives has been utilized in the development of chemosensors for metal ions. For instance, the introduction of two piperazine moieties at the 2,6-position of pyridine has been shown to provide an efficient binding site in a semi-rigid U-shaped conformation suitable for the recognition of soft metal ions. This design principle has been applied to create efficient signaling systems for transition metal ions, highlighting the compound's utility in chemosensing and visualization applications Kim et al., 2008.

Crystal Engineering and Molecular Frameworks

Compounds related to "this compound" have been studied for their potential in crystal engineering and as components of molecular frameworks. The structure of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate illustrates the role of intermolecular hydrogen bonding in constructing three-dimensional frameworks, demonstrating the compound's relevance in materials science and supramolecular chemistry Sheshmani et al., 2006.

Anticancer Research

"this compound" derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. A series of new derivatives were synthesized and assessed for their effect on various cancer cell lines, with some compounds showing promising activity. This research underscores the potential therapeutic applications of these compounds in cancer treatment Mallesha et al., 2012.

Alzheimer's Disease Research

Derivatives of "this compound" have been explored as inhibitors of acetylcholinesterase and amyloid β aggregation, two key targets in Alzheimer's disease research. The synthesis, biological evaluation, and molecular docking studies of these compounds have shown them to be potent inhibitors, offering a multifunctional therapeutic approach to treating Alzheimer's disease Umar et al., 2019.

Luminescence Studies

The compound's utility extends to luminescence studies, where it has been used in the sensitization of europium in metal-organic compounds. This application demonstrates the compound's role in developing materials with specific optical properties, useful in sensing, imaging, and electronics Mondal et al., 2021.

properties

IUPAC Name

6-piperazin-1-ylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-1-2-9(11-7-8)12-5-3-10-4-6-12/h1-2,7,10,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXLVTBKTLENMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591108
Record name 6-(Piperazin-1-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287114-37-8
Record name 6-(1-Piperazinyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287114-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Piperazin-1-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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